4-Hydroxy-3-(methoxycarbonyl)benzoic acid
Overview
Description
4-Hydroxy-3-(methoxycarbonyl)benzoic acid, also known as methyl 5-carboxy-2-hydroxybenzoate, is a chemical compound with the molecular formula C9H8O5 and a molecular weight of 196.16 g/mol . This compound is a derivative of benzoic acid and features both a hydroxyl group and a methoxycarbonyl group attached to the benzene ring. It is commonly used in biochemical research and has various applications in different scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-3-(methoxycarbonyl)benzoic acid can be achieved through several methods. One common approach involves the esterification of 4-hydroxybenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions, and the product is purified by recrystallization .
Another method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound often involves large-scale esterification processes. These processes are optimized for high yield and purity, and they typically employ continuous flow reactors to ensure consistent product quality. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-3-(methoxycarbonyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 4-methoxycarbonylbenzoic acid.
Reduction: The methoxycarbonyl group can be reduced to form 4-hydroxy-3-methylbenzoic acid.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: 4-Methoxycarbonylbenzoic acid
Reduction: 4-Hydroxy-3-methylbenzoic acid
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Hydroxy-3-(methoxycarbonyl)benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is used in biochemical assays and as a standard in analytical techniques.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules
Mechanism of Action
The mechanism of action of 4-Hydroxy-3-(methoxycarbonyl)benzoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and methoxycarbonyl groups allow the compound to participate in hydrogen bonding and electrostatic interactions with enzymes and receptors. These interactions can modulate the activity of target proteins and influence various biochemical pathways .
Comparison with Similar Compounds
4-Hydroxy-3-(methoxycarbonyl)benzoic acid can be compared with other similar compounds such as:
4-Hydroxy-3-methylbenzoic acid: This compound lacks the methoxycarbonyl group and has different chemical reactivity and applications.
3-Hydroxy-4-(methoxycarbonyl)benzoic acid: This isomer has the hydroxyl and methoxycarbonyl groups in different positions on the benzene ring, leading to different chemical properties and reactivity
The uniqueness of this compound lies in its specific functional groups and their positions on the benzene ring, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
4-hydroxy-3-methoxycarbonylbenzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O5/c1-14-9(13)6-4-5(8(11)12)2-3-7(6)10/h2-4,10H,1H3,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDUYMWSYTIJMJO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)C(=O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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